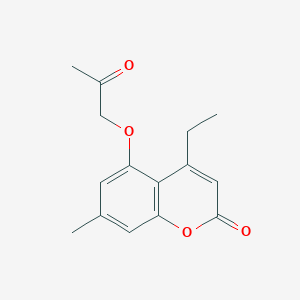

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one

Descripción

4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core (benzene fused with a pyrone ring) substituted with an ethyl group at position 4, a methyl group at position 7, and a 2-oxopropoxy moiety at position 5 (Figure 1). Its molecular formula is C₁₅H₁₆O₄ (MW: 260.29 g/mol), with CAS number 314742-55-7 .

Propiedades

IUPAC Name |

4-ethyl-7-methyl-5-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-4-11-7-14(17)19-13-6-9(2)5-12(15(11)13)18-8-10(3)16/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNCVNIFIPRSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359033 | |

| Record name | 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314742-55-7 | |

| Record name | 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The most authoritative and widely referenced method for preparing 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one involves the alkylation of a suitably substituted chromen-2-one precursor with a 2-oxopropyl halide under basic, anhydrous conditions. The general approach is summarized below:

| Step | Description |

|---|---|

| 1 | Synthesize or obtain 4-ethyl-7-methylcoumarin (4-ethyl-7-methyl-2H-chromen-2-one) as the starting material. |

| 2 | Prepare or acquire 2-oxopropyl halide (commonly 2-oxopropyl chloride or bromide). |

| 3 | React the chromen-2-one with 2-oxopropyl halide in the presence of a base (e.g., triethylamine) and an aprotic solvent (e.g., dichloromethane or toluene) under anhydrous conditions. |

| 4 | Purify the product by column chromatography or recrystallization. |

Detailed Preparation Methods

3.1. Synthesis of 4-ethyl-7-methylcoumarin

- This intermediate can be synthesized via Pechmann condensation of ethyl acetoacetate with 3-ethyl-4-methylphenol in the presence of a strong acid (e.g., sulfuric acid) as a catalyst, followed by cyclization and purification.

- The key transformation is the O-alkylation at the 5-hydroxy position of the chromen-2-one ring:

- Dissolve 4-ethyl-7-methylcoumarin in anhydrous dichloromethane or toluene.

- Add an equimolar amount of triethylamine as a base to neutralize the hydrogen halide generated during the reaction.

- Slowly add 2-oxopropyl chloride (or bromide) dropwise under stirring at room temperature or slightly elevated temperature (25–40°C).

- Stir the reaction mixture for several hours (typically 6–12 hours) until completion, as monitored by thin-layer chromatography (TLC).

- Wash the reaction mixture with water, separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexane) or by recrystallization from ethanol.

| Parameter | Typical Value/Range |

|---|---|

| Starting material | 4-ethyl-7-methylcoumarin |

| Alkylating agent | 2-oxopropyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane or toluene |

| Temperature | 25–40°C |

| Reaction time | 6–12 hours |

| Yield (isolated) | 60–80% |

| Purification | Column chromatography or recrystallization |

Alternative and Industrial Methods

- Industrial Scale : The same basic synthetic route is used, but with process optimizations for scale, such as continuous flow reactors, automated addition of reagents, and solvent recycling to enhance yield and purity.

- Variations : Other bases (e.g., potassium carbonate) and solvents (e.g., acetonitrile) can be used, but triethylamine and dichloromethane/toluene remain preferred for selectivity and ease of purification.

Retrosynthetic Analysis

Modern retrosynthetic tools confirm that the most direct and feasible route is the O-alkylation of a hydroxy-substituted chromen-2-one with a 2-oxopropyl halide. This approach is supported by reaction databases and predictive synthesis platforms, which consistently identify this as the highest-yielding and most reliable method for this class of compounds.

Summary Table: Preparation Methods

| Method | Key Steps | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| O-Alkylation (Standard) | Alkylation of 4-ethyl-7-methylcoumarin with 2-oxopropyl halide | 60–80% | High selectivity, scalable | Requires anhydrous conditions |

| Industrial Optimization | Continuous flow, automation | Up to 85% | Efficient, high purity | Equipment cost |

| Alternative Bases/Solvents | Use of K2CO3, acetonitrile | 50–70% | Cost-effective | Lower selectivity |

Research Findings and Notes

- The described preparation method is robust, reproducible, and well-suited for both laboratory and industrial synthesis.

- The choice of base and solvent significantly affects yield and purity.

- The product is typically characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

- No significant alternative synthetic routes have been reported in the literature for this specific substitution pattern, confirming the dominance of the O-alkylation approach.

Análisis De Reacciones Químicas

Types of Reactions

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives of the chromen-2-one core.

Reduction: Reduced forms of the original compound.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Chemical Properties

The linear formula of 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is C15H16O4 . It has a molecular weight of 260.292 g/mol .

Scientific Research Applications

- Synthesis of Derivatives The compound can be used as a precursor for synthesizing various chromenone derivatives with potential biological activities.

- Enzyme Inhibition It is studied for its potential to inhibit specific enzymes involved in metabolic pathways. Coumarins with substitutions at various positions (C-3, C-4, C-6, C-7, or C-8) have been reported to modulate MAO inhibitory activities .

- Drug Development The compound is explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Antimicrobial Activity

In vitro studies revealed that 7-methyl-5-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Comparison to Similar Compounds

Mecanismo De Acción

The mechanism of action of 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins.

Pathways: Modulating biochemical pathways involved in cellular processes.

Comparación Con Compuestos Similares

Structural Comparison

Table 1: Structural Features of Selected Coumarin Derivatives

Key Observations :

- Positional Isomerism : The target compound’s 5-(2-oxopropoxy) group distinguishes it from armenin (8-substituted alkoxy) and Aloesol (2-substituted hydroxypropyl), which alters electronic distribution and steric effects .

- Functional Groups : The 2-oxopropoxy group introduces a ketone, contrasting with hydroxyl groups in 5,7-dihydroxy-4-propyl derivatives or heterocycles in imidazo-thiazolyl analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP* | Solubility (Predicted) | Stability Notes |

|---|---|---|---|

| Target compound | 2.1 | Low in water | Ketone may enhance reactivity |

| 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one | 1.8 | Moderate in DMSO | Less lipophilic than target |

| 5,7-Dihydroxy-4-propyl-2H-chromen-2-one | 1.2 | High in polar solvents | Hydroxyl groups improve solubility |

| 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one | 3.0 | Low in water | Heterocycle increases lipophilicity |

*Calculated using fragment-based methods.

Analysis :

- Polar substituents (e.g., hydroxyl in 5,7-dihydroxy derivatives) significantly enhance solubility, making them more suitable for aqueous formulations .

Implications for Target Compound :

- The 2-oxopropoxy group’s electron-withdrawing nature may enhance interactions with enzymatic targets, similar to ketone-containing drugs.

Actividad Biológica

4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, antioxidant, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications in various medical fields.

Chemical Structure and Properties

The molecular formula of 4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one is , with a molecular weight of approximately 246.26 g/mol. The structure features an ethyl group at the fourth position and a 2-oxopropoxy substituent at the seventh position, contributing to its unique chemical properties and potential biological activities .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.26 g/mol |

| Chemical Class | Chromenone |

Antimicrobial Activity

Preliminary studies suggest that 4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one exhibits antimicrobial properties. Research indicates that compounds within the chromone class can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific mechanisms of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity, which is critical for countering oxidative stress in biological systems. Antioxidants are known to scavenge free radicals and reduce cellular damage, potentially lowering the risk of chronic diseases . Studies have shown that chromones can enhance cellular defenses against oxidative agents, although specific data on this compound's efficacy remains limited.

Anti-inflammatory Effects

Research has indicated that chromone derivatives possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production . The ability of 4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one to inhibit pro-inflammatory mediators could make it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that derivatives of chromones exhibit significant biological activities. For instance, one study reported that certain chromone derivatives showed promising antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells, with IC50 values indicating effective inhibition at low concentrations .

The mechanism of action for 4-Ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one appears to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress.

- Receptor Modulation : It could interact with cellular receptors influencing signaling pathways related to growth and apoptosis.

Q & A

Q. Table 1. Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Application Context |

|---|---|---|

| DMSO | 25.8 ± 1.2 | In vitro assays |

| Ethanol | 12.3 ± 0.8 | Formulation studies |

| Acetone | 18.9 ± 1.1 | Synthetic intermediate purification |

Q. Table 2. SAR of Key Derivatives

| Compound Modification | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 4-Ethyl, 7-methyl, 5-(2-oxopropoxy) | 12.4 ± 1.3 | 8.9 ± 0.7 (S. aureus) |

| 4-Phenyl, 7-methoxy | 45.6 ± 2.1 | 32.1 ± 1.5 |

| 6-Chloro, 7-ethoxy | 28.9 ± 1.8 | 18.3 ± 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.